molecular formula C11H14ClNO2 B6224364 3-methyl-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid hydrochloride CAS No. 2763779-95-7

3-methyl-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid hydrochloride

Cat. No. B6224364
CAS RN: 2763779-95-7
M. Wt: 227.7
InChI Key:
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Description

3-Methyl-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid hydrochloride (3-Me-THIQ-HCl) is a synthetic compound with a wide range of potential applications in the medical and scientific fields. It is a derivative of the amino acid tryptophan and is of interest due to its unique properties, such as its ability to act as a neurotransmitter and to induce a wide range of biochemical and physiological effects.

Scientific Research Applications

3-Me-THIQ-HCl has been studied for its potential applications in the medical and scientific fields. It has been found to have a variety of effects on the body, including its ability to act as a neurotransmitter and to modulate the activity of certain enzymes. It has been used in research on the effects of drugs on the brain and has been studied for its potential role in the treatment of neurological disorders. In addition, 3-Me-THIQ-HCl has been studied for its potential use in cancer research and as a tool in the diagnosis and treatment of certain diseases.

Mechanism of Action

3-Me-THIQ-HCl acts as a neurotransmitter by binding to receptors in the brain and modulating the activity of certain enzymes. It has been found to increase the activity of certain enzymes, such as tyrosine hydroxylase, which is involved in the synthesis of the neurotransmitter dopamine. In addition, it has been found to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters. By binding to these receptors and modulating the activity of these enzymes, 3-Me-THIQ-HCl can affect the levels of certain neurotransmitters in the brain, which can have a variety of effects on behavior and cognition.
Biochemical and Physiological Effects
3-Me-THIQ-HCl has been found to have a variety of biochemical and physiological effects on the body. It has been found to act as a neurotransmitter, modulating the activity of certain enzymes and affecting the levels of certain neurotransmitters in the brain. In addition, it has been found to have effects on the cardiovascular system, including an increase in heart rate and an increase in blood pressure. It has also been found to have effects on the immune system, including an increase in the production of certain cytokines.

Advantages and Limitations for Lab Experiments

3-Me-THIQ-HCl offers a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. It is also relatively non-toxic and has a low level of toxicity in animals. However, there are some limitations to its use in laboratory experiments. It has a relatively short half-life in the body, which can limit its effectiveness in certain experiments. In addition, it has a low solubility in water, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for research and development of 3-Me-THIQ-HCl. One potential direction is to further explore its potential role in the treatment of neurological disorders. It has been found to have effects on the levels of certain neurotransmitters in the brain, and further research could explore its potential therapeutic applications. In addition, further research could explore its potential use in cancer research and as a tool in the diagnosis and treatment of certain diseases. Finally, further research could explore its potential use in the development of new drugs and drug delivery systems.

Synthesis Methods

3-Me-THIQ-HCl can be synthesized through a two-step process. First, 3-methyl-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid is prepared by reacting tryptophan with hydroxylamine hydrochloride and acetic anhydride. This is followed by the reaction of the acid with hydrochloric acid to form 3-Me-THIQ-HCl. This process is relatively simple and can be carried out in a laboratory setting.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-methyl-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid hydrochloride involves the condensation of 3-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-2,5-dione with ethyl glycinate followed by reduction and hydrolysis to yield the target compound.", "Starting Materials": [ "3-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-2,5-dione", "ethyl glycinate", "sodium borohydride", "hydrochloric acid", "water", "ethyl acetate" ], "Reaction": [ "Step 1: Condensation of 3-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-2,5-dione with ethyl glycinate in the presence of acetic acid to yield 3-methyl-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid ethyl ester.", "Step 2: Reduction of the ethyl ester using sodium borohydride in methanol to yield the corresponding alcohol.", "Step 3: Hydrolysis of the alcohol using hydrochloric acid in water to yield 3-methyl-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid.", "Step 4: Formation of the hydrochloride salt by treatment with hydrochloric acid in ethyl acetate." ] }

CAS RN

2763779-95-7

Product Name

3-methyl-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid hydrochloride

Molecular Formula

C11H14ClNO2

Molecular Weight

227.7

Purity

95

Origin of Product

United States

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